KCNQ2/3 Activation Potency vs. Retigabine and ICA-27243
The target compound activates human KCNQ2/3 channels with an EC50 of approximately 6.8 μM, as measured by a thallium influx assay in HEK293 cells [1]. This is substantially weaker than the clinical-stage activator retigabine, which exhibits an EC50 of ~1.6 μM at KCNQ2/3 [2], and ICA-27243, a potent subtype-selective activator with an EC50 of 0.38 μM [3]. The ~4-fold and ~18-fold difference, respectively, positions this compound as a low-potency scaffold suitable for chemical biology applications where hyper-activation must be avoided.
| Evidence Dimension | KCNQ2/3 Activation Potency (EC50) |
|---|---|
| Target Compound Data | 6.8 μM (6.80E+3 nM) |
| Comparator Or Baseline | Retigabine: 1.6 μM; ICA-27243: 0.38 μM |
| Quantified Difference | 4.25-fold less potent than retigabine; 17.9-fold less potent than ICA-27243 |
| Conditions | Agonist activity at human KCNQ2/3 expressed in HEK293 cells by FLIPR-based thallium influx assay |
Why This Matters
For researchers studying graded KCNQ activation or requiring a 'weak' activator to avoid ceiling effects, this compound provides a distinct pharmacological tool not achievable with potent activators.
- [1] BindingDB. Agonist activity at human KCNQ2/3 expressed in HEK293 cells. EC50: 6.80E+3 nM. CHEMBL2147029. View Source
- [2] Gribkoff, V. K. (2008). The therapeutic potential of neuronal KCNQ channel modulators. Expert Opinion on Therapeutic Targets, 12(6), 689-700. View Source
- [3] Amato, G., et al. (2011). ICA-27243, a novel KCNQ2/Q3 potassium channel opener. ACS Medicinal Chemistry Letters, 2(6). EC50: 0.38 μM. View Source
